molecular formula C5H2BrClIN B8250713 2-Bromo-6-chloro-3-iodopyridine

2-Bromo-6-chloro-3-iodopyridine

Cat. No.: B8250713
M. Wt: 318.34 g/mol
InChI Key: TXAJPIGAKVLANY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-chloro-3-iodopyridine typically involves halogenation reactions starting from pyridine or its derivatives. One common method is the sequential halogenation of pyridine, where bromine, chlorine, and iodine are introduced stepwise under controlled conditions . For example, the iodination of 2-chloropyridine or 2-bromopyridine using iodotrimethylsilane as a catalyst can yield this compound .

Industrial Production Methods

Industrial production of this compound often employs large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. These processes may involve the use of specialized reactors and catalysts to facilitate the halogenation steps efficiently .

Mechanism of Action

The mechanism of action of 2-Bromo-6-chloro-3-iodopyridine depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple halogen atoms can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-chloro-3-iodopyridine is unique due to the presence of three different halogen atoms on the pyridine ring, which provides a high degree of reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for creating a wide range of derivatives with diverse chemical and biological properties .

Properties

IUPAC Name

2-bromo-6-chloro-3-iodopyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClIN/c6-5-3(8)1-2-4(7)9-5/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXAJPIGAKVLANY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1I)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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